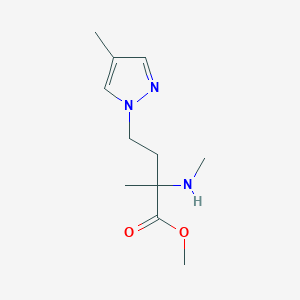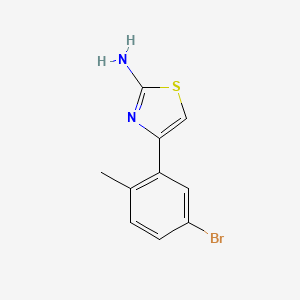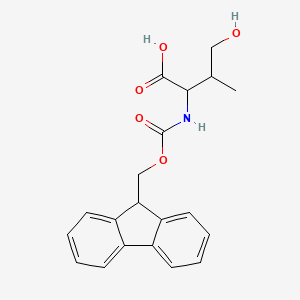
Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a pyrazole ring and multiple methyl groups, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The resulting intermediate undergoes amination with methylamine to introduce the methylamino group.
Esterification: Finally, the compound is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring may bind to active sites, inhibiting or modulating the activity of these targets. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Methyl 2-methyl-4-(1h-pyrazol-1-yl)-2-(methylamino)butanoate: Lacks the additional methyl group on the pyrazole ring.
Ethyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate: Contains an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-methyl-4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
methyl 2-methyl-2-(methylamino)-4-(4-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9-7-13-14(8-9)6-5-11(2,12-3)10(15)16-4/h7-8,12H,5-6H2,1-4H3 |
InChI 键 |
MMLUIRYOJDAENR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1)CCC(C)(C(=O)OC)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B13543542.png)

![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)
![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)





![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)



